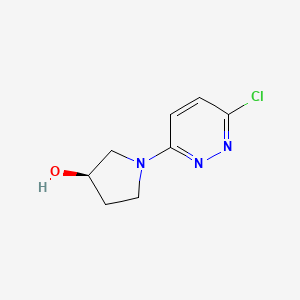

(R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol

CAS No.: 1169698-53-6

Cat. No.: VC2682708

Molecular Formula: C8H10ClN3O

Molecular Weight: 199.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1169698-53-6 |

|---|---|

| Molecular Formula | C8H10ClN3O |

| Molecular Weight | 199.64 g/mol |

| IUPAC Name | (3R)-1-(6-chloropyridazin-3-yl)pyrrolidin-3-ol |

| Standard InChI | InChI=1S/C8H10ClN3O/c9-7-1-2-8(11-10-7)12-4-3-6(13)5-12/h1-2,6,13H,3-5H2/t6-/m1/s1 |

| Standard InChI Key | FQPKMXPPMDKWII-ZCFIWIBFSA-N |

| Isomeric SMILES | C1CN(C[C@@H]1O)C2=NN=C(C=C2)Cl |

| SMILES | C1CN(CC1O)C2=NN=C(C=C2)Cl |

| Canonical SMILES | C1CN(CC1O)C2=NN=C(C=C2)Cl |

Introduction

Chemical Identity and Structure

Basic Information

(R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol is a heterocyclic organic compound with a molecular formula of C8H10ClN3O and a molecular weight of 199.64 g/mol . Its CAS registry number is 1169698-53-6, which uniquely identifies this chemical substance in scientific literature and databases . The compound features a pyrrolidine ring connected to a chloropyridazine moiety at the nitrogen position, with a hydroxyl group at the 3-position of the pyrrolidine ring in the R configuration .

Chemical Identifiers and Structural Representation

The compound can be identified using various chemical notation systems, as detailed in Table 1:

| Identifier Type | Value |

|---|---|

| IUPAC Name | (3R)-1-(6-chloropyridazin-3-yl)pyrrolidin-3-ol |

| CAS Number | 1169698-53-6 |

| Molecular Formula | C8H10ClN3O |

| Molecular Weight | 199.64 g/mol |

| InChI | InChI=1S/C8H10ClN3O/c9-7-1-2-8(11-10-7)12-4-3-6(13)5-12/h1-2,6,13H,3-5H2/t6-/m1/s1 |

| InChI Key | FQPKMXPPMDKWII-ZCFIWIBFSA-N |

| Canonical SMILES | C1CN(CC1O)C2=NN=C(C=C2)Cl |

| Isomeric SMILES | C1CN(C[C@@H]1O)C2=NN=C(C=C2)Cl |

Table 1: Chemical identifiers for (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol

Physical and Chemical Properties

Analytical Properties

The compound demonstrates specific analytical characteristics that are crucial for its identification and quality control:

-

Appearance: Yellow solid

-

Assay (HPLC): 95.0% purity

-

1H-NMR spectroscopy: Consistent with the proposed chemical structure

Synthesis and Preparation Methods

General Synthetic Routes

The synthesis of (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol typically involves a reaction between a pyrrolidine derivative and a chloropyridazine compound. The process can be broken down into several key steps:

-

Formation of the pyrrolidine ring through appropriate cyclization reactions

-

Introduction of the chloropyridazine moiety via nucleophilic substitution reactions

-

Resolution of enantiomers to obtain the R configuration when starting from racemic mixtures

Reaction Conditions

The synthesis typically involves nucleophilic substitution reactions under controlled conditions. The pyrrolidine derivative acts as a nucleophile, attacking the electrophilic carbon adjacent to the chlorine in the chloropyridazine compound. These reactions often require:

-

Appropriate base conditions to facilitate nucleophilic attack

-

Controlled temperature environments to manage reaction kinetics

-

Suitable solvents that promote the dissolution of reactants and facilitate reaction progress

Chemical Reactions and Reactivity

Functional Group Reactivity

The compound possesses several reactive functional groups that contribute to its chemical behavior:

-

The hydroxyl group at the 3-position of the pyrrolidine ring can participate in oxidation reactions, esterification, or other transformations typical of secondary alcohols

-

The chlorine atom on the pyridazine ring is susceptible to nucleophilic substitution reactions

-

The nitrogen atoms in both the pyrrolidine and pyridazine rings can participate in various reactions including alkylation and acylation

Biological Activity and Research Applications

Research and Development Applications

The compound has several potential applications in scientific research:

-

As a building block in organic synthesis for creating more complex molecules

-

In medicinal chemistry for developing potential therapeutic agents

-

As a chemical probe for studying biological systems and mechanisms

-

In structure-activity relationship studies to understand the impact of stereochemistry on biological function

Comparison with Structural Analogs

Similar Compounds

Several compounds share structural similarities with (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol, including:

| Compound | Molecular Formula | Key Structural Differences |

|---|---|---|

| (S)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol | C8H10ClN3O | Opposite stereochemistry at the 3-position |

| 1-(6-Chloropyridazin-3-yl)pyrrolidin-3-one | C8H8ClN3O | Ketone instead of hydroxyl group |

| 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol | C10H13ClN2O | Pyridine ring instead of pyridazine; additional methylene linker |

| 1-(6-Chloropyridazin-3-yl)azepane | C10H14ClN3 | Seven-membered ring instead of five-membered pyrrolidine; no hydroxyl group |

Table 2: Structural analogs of (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol

Structure-Activity Relationships

The stereochemistry at the 3-position of the pyrrolidine ring (R configuration) may significantly impact the compound's biological activity. Research with related compounds suggests that:

-

The presence of the hydroxyl group can form hydrogen bonds with biological targets

-

The chloropyridazine moiety may contribute to specific binding interactions

-

The R configuration might confer specific three-dimensional arrangements that are optimal for certain biological interactions

Current Research and Future Perspectives

Research Trends

Current research involving (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol appears to be focused on:

-

Exploring its potential as a building block in organic synthesis

-

Investigating its possible role in developing biologically active compounds

-

Understanding the impact of stereochemistry on biological activities

Future Research Directions

Several promising avenues for future research with this compound include:

-

Detailed structure-activity relationship studies to optimize biological activities

-

Development of synthetic methodologies to incorporate this scaffold into more complex molecules

-

Exploration of its potential applications in medicinal chemistry, particularly in areas where the pyrrolidine scaffold has shown promise

-

Investigation of the compound's interactions with specific biological targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume